Tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate
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Overview
Description
Tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate is a complex organic compound featuring a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an indole moiety. This compound is often used in peptide synthesis and organic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base like triethylamine.
Formation of the Indole Moiety: The indole ring is synthesized through Fischer indole synthesis or other suitable methods.
Coupling Reaction: The protected amino acid derivative is coupled with the indole carboxylate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Tert-butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. Solvent recycling and purification steps like crystallization and chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indole moieties, using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (potassium permanganate).
Reduction: LiAlH4, NaBH4.
Substitution: Bases like NaOH (sodium hydroxide) or K2CO3 (potassium carbonate).
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as an intermediate in the synthesis of complex molecules. Its stability and reactivity make it suitable for various synthetic applications, including the construction of peptide chains.
Biology
In biological research, it serves as a building block for the synthesis of peptide-based drugs and probes. The Fmoc group allows for selective deprotection, facilitating the stepwise synthesis of peptides.
Medicine
The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based therapeutics. Its ability to form stable peptide bonds is crucial for creating bioactive peptides.
Industry
In the chemical industry, it is employed in the large-scale synthesis of peptides and other complex organic molecules. Its use in automated peptide synthesizers highlights its importance in industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate involves its role as a protecting group and intermediate in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, facilitating the construction of peptide chains.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc group and are used in peptide synthesis.
Boc-protected amino acids: Similar to Fmoc-protected compounds but use the Boc (tert-butoxycarbonyl) group for protection.
Cbz-protected amino acids: Use the Cbz (carbobenzyloxy) group for protection.
Uniqueness
Tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate is unique due to its combination of the Fmoc protecting group and the indole moiety. This combination provides both stability and reactivity, making it particularly useful in the synthesis of complex peptides and organic molecules.
Properties
IUPAC Name |
tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-oxopropyl]indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-32(2,3)40-31(37)34-18-20(21-11-9-10-16-28(21)34)17-27(29(35)38-4)33-30(36)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26-27H,17,19H2,1-4H3,(H,33,36)/t27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQBLVGYJSGKLW-MHZLTWQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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